molecular formula C5H8F3NO B8615513 3,3,3-Trifluoro-2,2-dimethyl-propionamide

3,3,3-Trifluoro-2,2-dimethyl-propionamide

Cat. No.: B8615513
M. Wt: 155.12 g/mol
InChI Key: ASDPKQQQAJWHOS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanamide

InChI

InChI=1S/C5H8F3NO/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H2,9,10)

InChI Key

ASDPKQQQAJWHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (0.5 g, 3.20 mmol) in DCM (5 mL) was treated with oxalyl chloride (0.350 mL, 4.00 mmol) and 1 drop of DMF, stirred at RT for 1 h, added drop-wise to a solution of NH4OH (˜15M, 5 mL, ˜75 mmol) in THF (5 mL) and stirred at RT overnight. Solids were removed via filtration through diatomaceous earth, rinsed well with 4:1 DCM/THF, the filtrate saturated with solid NaCl, extracted with 4:1 DCM/THF (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 3,3,3-trifluoro-2,2-dimethylpropanamide (370 mg, 74%). 1H NMR (400 MHz, DMSO-d6): δ 7.42 (s, 1H), 7.35 (s, 1H), 1.29 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
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Quantity
5 mL
Type
solvent
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0 (± 1) mol
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catalyst
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5 mL
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Quantity
5 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 2 g (12.81 mmol) 3,3,3-trifluoro-2,2-dimethylpropionic acid (Aldrich), 2.077 g (12.81 mmol) carbonyl-diimidazole and 5.55 ml (64.1 mmol) aqueous ammonia in 50 ml CH2Cl2 was stirred at room temperature for 20 h. After that, diethyl ether was added and the resulting mixture was washed with 0.1 N HCL, 0.1 N NaOH, water and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford 1.15 g of the title compound as white crystals, that were used in the next step without further purification. MS: M+H=156.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.077 g
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reactant
Reaction Step One
Quantity
5.55 mL
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reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (140.8 mmol) was added dropwise to a solution of 3,3,3-trifluoro-2,2-dimethyl-propionic acid [889940-13-0] (128 mmol) in CH2Cl2 (128 mL) at 0° C. Added a few dr DMF until gas evolution was observed and then continued stirring for 30 min. After warming to rt and stirring overnight, the reaction mixture was concentrated (40° C., 00 mbar). The residue was dissolved in THF (128 mL), cooled to 0° C. and then slowly treated with a solution of concentrated aqueous ammonia (64 mL). After stirring at 0° C. for 30 min and then at rt for 4 h, the reaction mixture was concentrated to half its volume to give a thick white suspension. After filtering and drying, the title compound was obtained as a white solid. ESI-MS: [M+H]+ 156.
Quantity
140.8 mmol
Type
reactant
Reaction Step One
Quantity
128 mmol
Type
reactant
Reaction Step One
Quantity
128 mL
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solvent
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0 (± 1) mol
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